Solvent brown 53
Overview
Description
Preparation Methods
Solvent Brown 53 is primarily synthesized through the reaction of brominated phthalocyanine with appropriate organic reagents. The specific synthetic routes and reaction conditions can vary based on the desired properties and industrial requirements. The compound is typically produced in powder form and has a melting point above 350°C .
Chemical Reactions Analysis
Solvent Brown 53 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the compound’s structure, potentially affecting its color properties.
Substitution: this compound can undergo substitution reactions, where specific functional groups are replaced by others, modifying its chemical properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Solvent Brown 53 has a wide range of applications in scientific research, including:
Chemistry: Used as a dye in various chemical processes and as a marker in analytical chemistry.
Biology: Employed in staining techniques for biological samples, aiding in the visualization of specific structures.
Medicine: Investigated for potential use in medical imaging and diagnostic procedures.
Mechanism of Action
The mechanism of action of Solvent Brown 53 involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to its ability to absorb and reflect light, which is influenced by its chemical structure. The presence of nickel in its structure plays a crucial role in its stability and color properties .
Comparison with Similar Compounds
Solvent Brown 53 can be compared with other similar compounds, such as:
- Solvent Brown 20
- Solvent Brown 43
- Solvent Brown 56
These compounds share similar properties but differ in their chemical structures and specific applications. This compound is unique due to its superior light fastness and thermal resistance, making it particularly suitable for high-performance applications .
Properties
IUPAC Name |
2-[[(Z)-1,2-dicyano-2-[(2-oxidophenyl)methylideneamino]ethenyl]iminomethyl]phenolate;nickel(2+) | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4O2.Ni/c19-9-15(21-11-13-5-1-3-7-17(13)23)16(10-20)22-12-14-6-2-4-8-18(14)24;/h1-8,11-12,23-24H;/q;+2/p-2/b16-15-,21-11?,22-12?; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWJXGIDVJYVQKD-BTKZGBQCSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC(=C(C#N)N=CC2=CC=CC=C2[O-])C#N)[O-].[Ni+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C=N/C(=C(/C#N)\N=CC2=CC=CC=C2[O-])/C#N)[O-].[Ni+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10N4NiO2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.0 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64696-98-6 | |
Record name | [2,3'-bis[[(2-hydroxyphenyl)methylene]amino]but-2-enedinitrilato(2-)-N2,N3,O2,O3]nickel | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.093 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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